molecular formula C10H14N2O B1668055 Bupicomide CAS No. 22632-06-0

Bupicomide

Cat. No. B1668055
CAS RN: 22632-06-0
M. Wt: 178.23 g/mol
InChI Key: VKSPIPWLHGKJQO-UHFFFAOYSA-N
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Description

Bupicomide is a chemical compound created and manufactured by Lanospharma Laboratories Company, Ltd. It is used experimentally as a beta blocker and clinically as a strong vasodilator with the noted side effects of reduced systolic, diastolic, and mean arterial pressure .


Synthesis Analysis

The synthesis of Bupicomide is a result of a screening program examining microbial fermentation products for pharmacological activity. Fusaric acid was isolated from Fusarium oxysporum following the discovery that extracts were potent inhibitors of DBH, and thus interfered with the biosynthesis of the pressor neurohormone, norepinephrine. To refine this lead, amidation via the acid chloride was carried out to give the antihypertensive analog bupicomide .


Molecular Structure Analysis

The chemical formula of Bupicomide is C10H14N2O. The exact mass is 178.11 and the molecular weight is 178.235 .


Physical And Chemical Properties Analysis

Bupicomide has a density of 1.1±0.1 g/cm3, a boiling point of 338.6±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. The enthalpy of vaporization is 58.2±3.0 kJ/mol and the flash point is 158.6±24.6 °C. The index of refraction is 1.535 and the molar refractivity is 52.1±0.3 cm3 .

Scientific Research Applications

Subheading: Systemic and Renal Hemodynamic Effects

Bupicomide has been studied for its effects on systemic and renal hemodynamics. A study by Chrysant et al. (1976) investigated its effects in male patients with moderate essential hypertension. Bupicomide significantly reduced arterial pressure and peripheral vascular resistance while increasing renal blood flow and decreasing renal vascular resistance. This hypotensive mechanism is mediated by peripheral arteriolar dilation, achieved through vascular smooth muscle relaxation. The study noted an increase in heart rate and cardiac index, suggesting a reflexive sympathetic response to the drug's vasodilating action (Chrysant, Adamopoulos, Tsuchiya, & Frohlich, 1976).

Subheading: Comparison with Hydralazine in Antihypertensive Effect

Velasco et al. (1975) compared the cardiovascular effects of bupicomide with hydralazine in patients with mild to moderate hypertension. Both drugs were found to effectively reduce supine arterial pressure without causing a postural decrease in mean arterial pressure. Bupicomide, acting as a direct vasodilator, influenced heart rate and urinary norepinephrine excretion, suggesting an augmentation of sympathetic nervous activity potentially mediated by baroreceptor reflexes (Velasco, Gilbert, Rutledge, & McNay, 1975).

Pharmacokinetics of Bupicomide

Subheading: Determination of Active Metabolite in Biological Fluids

Fung et al. (1976) developed a sensitive assay for fusaric acid, the active metabolite of bupicomide, to monitor its disposition in patients undergoing therapy. This method is crucial for supporting pharmacokinetic studies of bupicomide in both animal models and humans. The assay's sensitivity and specificity enable precise quantification and tracking of fusaric acid levels in biological samples (Fung, Koda, Maronde, & Cohen, 1976).

Physiological and Pharmacological Mechanisms

Subheading: Influence on Plasma Renin Activity in Hypertensive Patients

A study by Velasco & McNay (1977) explored the mechanisms behind the increase in plasma renin activity induced by bupicomide and hydralazine in hypertensive patients. They found that bupicomide lowered mean arterial pressure and was associated with an increase in plasma renin activity and heart rate. The study suggested that the increase in plasma renin activity during bupicomide administration could be due to a combination of enhanced sympathetic activity and decreased perfusion pressure, potentially mediated by baroreceptor reflexes. This highlights the complex interaction between bupicomide, blood pressure regulation, and renal function (Velasco & McNay, 1977).

Safety And Hazards

Specific hazards arising from Bupicomide include the production of carbon oxides and nitrogen oxides. Firefighters are advised to wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear .

properties

IUPAC Name

5-butylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-3-4-8-5-6-9(10(11)13)12-7-8/h5-7H,2-4H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSPIPWLHGKJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80177168
Record name Bupicomide
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bupicomide

CAS RN

22632-06-0
Record name Bupicomide
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Record name BUPICOMIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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